molecular formula C5H5ClO3 B1353921 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one CAS No. 80841-78-7

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Cat. No. B1353921
CAS RN: 80841-78-7
M. Wt: 148.54 g/mol
InChI Key: QCLFSYYUWPUWQR-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one”.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. However, specific details about the molecular structure of “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” are not available in the sources I have access to.



Chemical Reactions Analysis

The chemical reactions involving “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” would depend on the conditions and the reactants present. Unfortunately, specific details about the chemical reactions of this compound are not available in the sources I have access to.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its appearance, solubility, melting point, boiling point, and reactivity. Unfortunately, specific details about the physical and chemical properties of “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” are not available in the sources I have access to.


Scientific Research Applications

Chlorination and Substitution Reactions

Chlorination reactions involving 1,3-dioxolan-4-ones, including compounds similar to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, have been studied to understand the effects of substituents on reaction pathways. The direction of chlorination is influenced by the nature of the substituent at the 5-position, demonstrating selective replacement reactions based on substituent characteristics (Likhterov & Étlis, 1986).

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR spectroscopy have been applied to the study of 1,3-dioxolan-2-ones and their derivatives. These methods help in identifying structural similarities, rotational isomers, and provide insights into molecular dynamics and structure (Pethrick et al., 1969).

Synthesis of Derivatives

Research has also focused on synthesizing derivatives of 1,3-dioxolan-4-ones for potential applications in organic chemistry and materials science. Methods involve dehydroxypropanoic reactions leading to compounds that are valuable as acrylic acid and vinyl ether derivatives (Likhterov, Étlis, & Ternovskoi, 1985).

Electrochemical Studies

Electrochemical methods have been employed to prepare functionalized derivatives, showcasing the versatility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one in synthesizing complex molecules through electrooxidative chlorination. This process yields compounds with potential applications in material science and organic synthesis (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Safety And Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. However, specific safety and hazard details for “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” are not available in the sources I have access to.


Future Directions

The future directions in the study of a compound often involve exploring its potential applications and improving its synthesis. However, specific future directions for “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” are not available in the sources I have access to.


I’m sorry I couldn’t provide more detailed information. The compound you’re asking about may not be well-studied, or it may be known under a different name. If you have more information or a different name for the compound, I might be able to provide a more detailed analysis.


properties

IUPAC Name

4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLFSYYUWPUWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431805
Record name 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

CAS RN

80841-78-7
Record name 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80841-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Citations

For This Compound
37
Citations
S IKEDA, Y TAKEBE, R HIRAYAMA… - Chemical and …, 1988 - jstage.jst.go.jp
A new synthetic method for 4-chloromethyl-5-methyl—l, 3—dioxol-2-one (1c), which is useful for preparing prodrugs, has been developed. Ene-chlorination of 4, 5-dimethy1-1, 3—dioxol…
Number of citations: 8 www.jstage.jst.go.jp
A Groman, E Stolarczyk, M Mucha - Acta Poloniae …, 2019 - bibliotekanauki.pl
High requirements on the API quality mean that the quality control of the starting material is crucial to the manufacturing process of drug substances. Three sensitive methods for the …
Number of citations: 4 bibliotekanauki.pl
H Kawai, F Sakamoto, Y Inoue - Clinica chimica acta, 1990 - Elsevier
It has been reported that the activity of serum arylesterase (aryl-ester hydrolase, EC 3.1. 1.2, ArE) shows a remarkable decrease in patients with certain liver diseases, in particular …
Number of citations: 18 www.sciencedirect.com
H KAWAI, F SAKAMOTO, M TAGUCHI… - Chemical and …, 1991 - jstage.jst.go.jp
Various 4-arylthiomethyl-2-oxo-1, 3-dioxole derivatives IIIa-o were synthesized. Their hydrolysis rates by arylesterase (EC 3.1. 1.2) and cholinesterase (EC 3.1. 1.8) in human serum …
Number of citations: 20 www.jstage.jst.go.jp
TZ Wu, XH Liu, FL Zhang, MH Xie - Yao xue xue bao= Acta …, 2006 - europepmc.org
Methods Olmesartan medoxomil was prepared from ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate via hydrolysis and lactonization to afford 4, 4-dimethyl-2-propyl-4…
Number of citations: 5 europepmc.org
RT Časar, Z Časar - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
We have elaborated a one-pot three-component assembly of trityl olmesartan medoxomil starting from commercially available ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-…
Number of citations: 1 www.sciencedirect.com
BP Bandgar, RJ Sarangdhar… - Journal of medicinal …, 2011 - ACS Publications
Synthesis and biological evaluation of orally active prodrugs (1a−d) of indomethacin are described. Prodrugs 1a−c showed a similar degree of anti-inflammatory activity, and prodrug 1d …
Number of citations: 77 pubs.acs.org
B HANUMANTHA RAO… - Scientia …, 2015 - mdpi.com
Drug product purity and potency are of most significance in the regulatory market as we notice many recalled batches worldwide, particularly in the US and Japan. Olmesartan …
Number of citations: 9 www.mdpi.com
S Swann, S Bigi - Bioactive Carboxylic Compound Classes …, 2016 - Wiley Online Library
This chapter describes the discovery of the nonpeptidic angiotensin II (AII) receptor blockers, the synthetic routes that have been developed for this chemotype, and explores the …
Number of citations: 1 onlinelibrary.wiley.com
L Yet - The art of drug synthesis, 2006 - Wiley Online Library
Coronary heart disease is one of the leading causes of death in the industrialized world (Packer, 1992; Remme and Swedberg, 2001). Hypertension is a risk factor for cardiovascular …
Number of citations: 3 onlinelibrary.wiley.com

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